Mycoepoxydiene

cytotoxicity HeLa structure-activity relationship

Mycoepoxydiene (MED, C₁₆H₁₈O₅, MW 290.31) is the founding member of a rare class of fungal polyketides defined by a 9-oxabicyclo[4.2.1]nona-2,4-diene core skeleton fused to an α,β-unsaturated δ-lactone moiety. First isolated in 1999 from the fungal culture OS-F66617 and subsequently from mangrove-associated endophytic fungi including Phomopsis sp.

Molecular Formula C16H18O5
Molecular Weight 290.31 g/mol
Cat. No. B1251682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycoepoxydiene
Synonymsmycoepoxydiene
Molecular FormulaC16H18O5
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC1C2C=CC=CC(C1C3C(C=CC(=O)O3)OC(=O)C)O2
InChIInChI=1S/C16H18O5/c1-9-11-5-3-4-6-12(20-11)15(9)16-13(19-10(2)17)7-8-14(18)21-16/h3-9,11-13,15-16H,1-2H3/t9-,11-,12+,13+,15-,16-/m1/s1
InChIKeyMQZRLGPPQPUHBI-SUVXLDSESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mycoepoxydiene (MED) Procurement Guide: Sourcing the Prototypical Oxygen-Bridged Cyclooctadiene Polyketide


Mycoepoxydiene (MED, C₁₆H₁₈O₅, MW 290.31) is the founding member of a rare class of fungal polyketides defined by a 9-oxabicyclo[4.2.1]nona-2,4-diene core skeleton fused to an α,β-unsaturated δ-lactone moiety [1]. First isolated in 1999 from the fungal culture OS-F66617 and subsequently from mangrove-associated endophytic fungi including Phomopsis sp. and Diaporthe sp. HLY-1 [1] [2], MED is recognized as the structural prototype against which all subsequent oxygen-bridged cyclooctadiene analogs are benchmarked [3]. Its total synthesis—both racemic and asymmetric—has been achieved via ring-closing olefin metathesis strategies, and optimized fermentation yields of up to 354 mg/L have been reported [4] [5].

Why Mycoepoxydiene Cannot Be Substituted by Its Closest Natural or Synthetic Analogs


Within the oxygen-bridged cyclooctadiene family, even seemingly minor structural modifications produce large functional consequences. The naturally co-occurring deacetylmycoepoxydiene (DA-MED) shows approximately 9-fold weaker cytotoxicity against HeLa cells than MED itself, while the saturated analog 2,3-dihydromycoepoxydiene is entirely inactive, demonstrating that both the acetyl ester and the α,β-unsaturated δ-lactone are essential pharmacophoric elements [1] . Conversely, synthetic nicotinoid derivatives such as 4-NDM exhibit altered target engagement profiles compared to MED despite sharing the core skeleton [2]. Furthermore, the related natural product 1893A, while sharing the 9-oxabicyclo[4.2.1]nona-2,4-diene scaffold, displays a different biological activity spectrum—showing only cytotoxic activity without the antimalarial activity observed for MED [3]. These structure-activity relationships mean that MED cannot be replaced by any single in-class analog without losing one or more of the compound's defining biological activities.

Quantitative Differentiation Evidence for Mycoepoxydiene Against Closest Analogs and In-Class Candidates


Mycoepoxydiene vs. Deacetylmycoepoxydiene: 9-Fold Potency Advantage in HeLa Cytotoxicity

In a direct head-to-head primary bioassay, mycoepoxydiene (MED) demonstrated an IC₅₀ of 5.5 μg/mL against HeLa cervical carcinoma cells, compared with IC₅₀ values of 50 μg/mL for its deacetylated analog deacetylmycoepoxydiene and >100 μg/mL for the fully hydrogenated derivative hexahydromycoepoxydiene [1]. A separate independent study using MDA-MB-435 breast cancer cells confirmed this potency gradient: MED IC₅₀ = 7.85 μM vs. deacetylmycoepoxydiene IC₅₀ = 14.61 μM, while the saturated analog (compound 4) showed no significant activity even at high concentrations (up to 800 μM) [2].

cytotoxicity HeLa structure-activity relationship polyketide

Structural Determinant of Activity: The α,β-Unsaturated δ-Lactone Pharmacophore Defines Mycoepoxydiene Differentiation

SAR analysis across the mycoepoxydiene compound family reveals that the α,β-unsaturated δ-lactone moiety is the critical pharmacophoric element for cytotoxicity. When this lactone is saturated—as in 2,3-dihydromycoepoxydiene—all cytotoxic activity is abolished . Conversely, deacetylmycoepoxydiene, which retains the unsaturated lactone but lacks the acetyl ester, shows attenuated but measurable potency [1]. The broader class comparison confirms that among eight oxygen-bridged cyclooctadiene polyketides tested, only compounds possessing the α,β-unsaturated δ-lactone (compounds 1 and 2, i.e., MED and DA-MED) displayed significant cytotoxicity against MDA-MB-435 cells, while compounds with γ-lactone or saturated δ-lactone were inactive [1].

structure-activity relationship pharmacophore lactone cytotoxicity

Mycoepoxydiene Dual-Target Mechanism: Simultaneous p53 Activation and NF-κB Suppression in MCF-7 Breast Cancer Cells

Mycoepoxydiene engages a mechanistically rare dual-target profile in MCF-7 breast cancer cells: it simultaneously activates the p53 tumor suppressor pathway (via ROS-mediated DNA damage, H2AX phosphorylation, and ATM/Chk2 signaling) while suppressing TNF-α-induced NF-κB transactivation (via IκBα accumulation and enhanced IKKγ-Hsp27 association) [1]. The MTT assay established an IC₅₀ of 14 μM against MCF-7 cells [1] [2]. This dual mechanism is considered uncommon among small-molecule natural products [1]. By contrast, deacetylmycoepoxydiene (DA-MED) operates through a fundamentally different mechanism—it acts as a Rac1 agonist in p53-null NSCLC H1299 cells, driving Rac1 activation, ROS production, and mitochondrial permeability transition without engaging p53 [3]. This mechanistic divergence means MED and DA-MED are not interchangeable for mechanism-of-action studies.

p53 NF-kappaB dual mechanism apoptosis MCF-7

HSP90 Inhibition Translates to In Vivo Tumor Growth Suppression in a HeLa Xenograft Model

Mycoepoxydiene was identified as an inhibitor of heat shock protein 90 (Hsp90) through a denatured luciferase refolding assay; Western blot analysis confirmed that MED treatment of HeLa cells causes degradation of the Hsp90 client proteins Akt and Raf-1, as well as reduced phospho-Akt levels [1] [2]. In a mouse HeLa xenograft model, MED treatment resulted in measurable suppression of tumor growth in vivo, providing direct evidence that the Hsp90-inhibitory activity translates to antitumor efficacy at the whole-animal level [3]. A rationally designed synthetic derivative, nicotinic-mycoepoxydiene (4-NDM), showed an improved IC₅₀ of 4.7 μM against HeLa cells in vitro compared with MED [1]; however, the in vivo efficacy data are available specifically for MED, establishing it as the reference standard for this chemotype.

HSP90 inhibitor xenograft in vivo efficacy cervical cancer Akt degradation

Mycoepoxydiene Reduces Atherosclerotic Lesion Burden in ApoE-Deficient Mice: A Non-Oncology Application Differentiator

In addition to its anticancer activities, mycoepoxydiene demonstrates efficacy in a cardiovascular disease model that is not reported for most in-class oxygen-bridged cyclooctadiene analogs. In ApoE⁻/⁻ mice fed a high-fat diet (HFD) for 12 weeks, MED administered at 4 mg/kg/day (intraperitoneal injection every 2 days for 2 months) significantly suppressed the area of Sudan IV-positive atherosclerotic lesions in the descending aorta compared with the PBS vehicle control group [1]. Mechanistically, MED inhibited ox-LDL-induced macrophage foam cell formation in a dose-dependent manner in RAW264.7 cells, suppressed LOX-1 receptor expression, and blocked NF-κB activation by inhibiting IκB-α degradation at concentrations of 5–10 μM [1]. Importantly, no significant difference in body weight gain was observed between MED-treated and control mice over the 8-week treatment period, suggesting an absence of overt systemic toxicity at the therapeutic dose [1].

atherosclerosis ApoE knockout foam cell NF-kappaB in vivo

Evidence-Backed Application Scenarios for Mycoepoxydiene Procurement


Anticancer Lead Discovery Requiring a p53/NF-κB Dual-Pathway Modulator

MED is suited for phenotypic screening cascades where simultaneous activation of the p53 tumor suppressor pathway and suppression of NF-κB-driven proliferation are desired. The established IC₅₀ of 14 μM in MCF-7 cells [1] and the detailed mechanistic dissection—ROS-mediated DNA damage → ATM/Chk2 → p53 phosphorylation coupled with IκBα stabilization → NF-κB inhibition [2]—provide a well-characterized reference point for assay development. Researchers should use MED as the pathway-positive control rather than deacetylmycoepoxydiene, which operates through a Rac1-agonist mechanism that does not engage p53 [3].

Hsp90 Inhibitor Preclinical Development with In Vivo Proof-of-Concept

For programs targeting Hsp90 in cervical or other solid tumors, MED provides a natural-product starting point with published xenograft efficacy data [1]. The compound's demonstrated ability to degrade Hsp90 client proteins Akt and Raf-1 in HeLa cells, coupled with measurable tumor growth suppression in a mouse xenograft model, establishes it as a reference chemotype for medicinal chemistry optimization. Synthetic derivatives such as 4-NDM (HeLa IC₅₀ = 4.7 μM) may have improved in vitro potency, but MED remains the only compound in this structural series with published in vivo antitumor data [2].

Atherosclerosis and Macrophage Foam Cell Formation Research

MED is uniquely applicable among oxygen-bridged cyclooctadiene polyketides for cardiovascular research, with demonstrated efficacy in reducing atherosclerotic lesion area in HFD-fed ApoE⁻/⁻ mice at 4 mg/kg/day [1]. The mechanism—inhibition of ox-LDL-induced foam cell formation via LOX-1 downregulation and NF-κB pathway blockade—is experimentally validated in both RAW264.7 macrophages and in vivo [1]. No other compound in the mycoepoxydiene structural family has published anti-atherosclerotic efficacy, making MED the sole candidate for procurement by cardiovascular biology groups.

Natural Product-Based Anti-Inflammatory Research Targeting TRAF6 Polyubiquitination

MED inhibits LPS-induced inflammatory responses through a mechanism involving suppression of TRAF6 polyubiquitination and TAK1 phosphorylation, without affecting IRAK1 phosphorylation or TRAF6 dimerization [1]. This mechanism is distinct from conventional COX-inhibiting NSAIDs and from broader NF-κB inhibitors. The compound also protected mice from LPS-induced endotoxin shock by reducing serum inflammatory cytokines [1]. For inflammation research groups seeking TRAF6-directed chemical probes, MED represents a structurally novel scaffold with dual in vitro and in vivo anti-inflammatory validation.

Quote Request

Request a Quote for Mycoepoxydiene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.